N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide
Description
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a 4-(4-fluorophenyl)-substituted thiazole ring via a carboxamide bridge. The fluorophenyl group enhances lipophilicity and metabolic stability, while the thiazole and pyrazole rings contribute to π-π stacking and hydrogen-bonding interactions, critical for biological activity . This compound’s structural complexity and substitution pattern make it a candidate for diverse pharmacological applications, though its exact biological targets remain unspecified in the available literature.
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4OS/c1-19-12(6-7-16-19)13(20)18-14-17-11(8-21-14)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCONIGFANFAVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(4-Fluorophenyl)-1,3-Thiazol-2-Amine
Procedure :
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Thiourea Formation : 4-Fluorophenyl isothiocyanate reacts with ammonia to form 4-(4-fluorophenyl)thiourea.
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Cyclization : The thiourea reacts with 2-bromo-1-(4-fluorophenyl)ethan-1-one in ethanol at 80°C for 6 hours, yielding 4-(4-fluorophenyl)-1,3-thiazol-2-amine.
Reaction Conditions :
Analytical Data :
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Molecular Formula : C₉H₆FN₂S
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MS (m/z) : 207.0 [M+H]⁺
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¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (d, 2H, Ar-F), 7.25 (d, 2H, Ar-H), 6.92 (s, 1H, Thiazole-H).
Pyrazole Carboxylic Acid Activation
The pyrazole moiety is derived from 1-methyl-1H-pyrazole-5-carboxylic acid, which is activated to its acyl chloride for subsequent coupling.
Synthesis of 1-Methyl-1H-Pyrazole-5-Carbonyl Chloride
Procedure :
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Chlorination : 1-Methyl-1H-pyrazole-5-carboxylic acid (10 mmol) reacts with thionyl chloride (30 mmol) in dimethylformamide (0.5 mL) at 95°C for 4 hours.
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Isolation : The crude acyl chloride is dissolved in dichloromethane for immediate use.
Reaction Conditions :
Analytical Data :
Amide Coupling Reaction
The final step involves coupling the thiazol-2-amine with the pyrazole acyl chloride to form the carboxamide bond.
Synthesis of N-[4-(4-Fluorophenyl)-1,3-Thiazol-2-yl]-1-Methyl-1H-Pyrazole-5-Carboxamide
Procedure :
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Base Addition : 4-(4-Fluorophenyl)-1,3-thiazol-2-amine (10 mmol) and triethylamine (20 mmol) are dissolved in dichloromethane at 0°C.
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Acylation : The pyrazole acyl chloride solution (10 mmol in CH₂Cl₂) is added dropwise, and the mixture is stirred at room temperature for 12 hours.
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Workup : The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Reaction Conditions :
Analytical Data :
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MS (m/z) : 317.1 [M+H]⁺
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¹H NMR (400 MHz, CDCl₃) : δ 8.12 (s, 1H, Pyrazole-H), 7.85 (d, 2H, Ar-F), 7.30 (d, 2H, Ar-H), 6.95 (s, 1H, Thiazole-H), 3.90 (s, 3H, N-CH₃).
Alternative Synthetic Routes
Suzuki-Miyaura Cross-Coupling
A patent-disclosed method involves introducing the 4-fluorophenyl group via palladium-catalyzed coupling:
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Intermediate Preparation : 4-Bromo-1,3-thiazol-2-amine is synthesized.
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Coupling : Reaction with 4-fluorophenylboronic acid using Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1) at 100°C.
Optimization and Challenges
Yield Improvement Strategies
Chemical Reactions Analysis
Oxidation Reactions
Oxidation reactions can introduce oxygen-containing functional groups into the molecule. For heterocyclic compounds like pyrazoles and thiazoles, oxidation often involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions .
Reduction Reactions
Reduction reactions can remove oxygen-containing functional groups or reduce double bonds. In the context of heterocyclic compounds, reduction often involves the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions
Substitution reactions can replace one functional group with another. For compounds containing aromatic rings, nucleophilic aromatic substitution is common, using nucleophiles like sodium methoxide (NaOCH3) in methanol.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Acidic medium, elevated temperature |
| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Ethanol or tetrahydrofuran (THF), room temperature |
| Substitution | Sodium methoxide (NaOCH3), Other nucleophiles | Basic conditions, methanol or dimethylformamide (DMF) |
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for further investigation in therapeutic contexts.
1.1 Anticancer Activity
Research has indicated that thiazole derivatives, including this compound, possess anticancer properties. Specifically, studies have shown that modifications in the thiazole ring can enhance cytotoxic effects against various cancer cell lines. For instance, derivatives with fluorinated phenyl groups have demonstrated increased potency in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
1.2 Antimicrobial Activity
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide has also been studied for its antimicrobial properties. Its structure allows for interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth. Some studies suggest that thiazole-containing compounds can disrupt bacterial cell wall synthesis or function as inhibitors of essential metabolic pathways .
1.3 Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has garnered attention. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that include:
2.1 Key Synthetic Steps
- Formation of Thiazole Ring: The initial step often involves the reaction of appropriate anilines with α-haloketones to form thiazoles.
- Pyrazole Synthesis: Subsequent cyclization reactions yield the pyrazole moiety, which is crucial for biological activity.
- Carboxamide Formation: Finally, carboxamidation completes the synthesis, yielding the target compound.
Table 1: Summary of Synthetic Pathways
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Aniline + α-haloketone | Thiazole formation |
| 2 | Cyclization | Hydrazine + Carbonyls | Pyrazole formation |
| 3 | Amidation | Amine + Acid Chloride | Carboxamide formation |
Structural Characteristics
The structural analysis of this compound reveals critical insights into its reactivity and interaction with biological targets.
3.1 Crystallography
Crystallographic studies have provided detailed information about the molecular geometry and intermolecular interactions within the solid-state structure. The presence of hydrogen bonds and π–π stacking interactions significantly influences its stability and solubility properties .
3.2 Computational Studies
Molecular modeling and docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational approaches allow researchers to identify potential mechanisms of action and optimize lead compounds for enhanced efficacy .
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound in drug development:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of thiazoles with fluorinated groups exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural Modifications in Thiazole and Pyrazole Derivatives
Key Compounds Analyzed :
Analysis :
- Thiazole vs. Thiadiazole : The substitution of thiazole (in the target compound) with thiadiazole () introduces an additional nitrogen atom, increasing polarity and altering hydrogen-bonding capacity .
- Fluorophenyl vs.
- Pyrazole-Carboxamide vs.
Pharmacological and Physicochemical Properties
Physicochemical Properties :
- Crystal Packing : The target compound’s analogs (e.g., ) exhibit π-π interactions between thiazole and triazole rings (3.571 Å spacing), stabilizing the crystal lattice .
Q & A
Q. Basic
- IR Spectroscopy : Identify carboxamide C=O stretching (~1650–1700 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include:
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ calculated for C₁₅H₁₂FN₃OS: 310.08) .
How are π-π interactions and molecular packing analyzed in crystal structures?
Advanced
Methodology :
- Geometry Analysis : Calculate centroid-centroid distances (e.g., 3.571 Å for thiazole-triazole π-π stacking) and dihedral angles (e.g., 18.81° between pyrazole and thiazole planes) using Mercury or DIAMOND .
- Impact on Packing : Weak interactions (C–H···N, C–H···F) stabilize layered architectures, while π-π stacking enhances lattice rigidity .
Table 1 : Example Crystal Data for Related Compounds
| Parameter | Value |
|---|---|
| Space group | P212121 |
| a, b, c (Å) | 11.3476, 14.0549, 15.954 |
| Z | 4 |
| R-factor | 0.056 |
What computational methods predict binding affinity to biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., factor Xa). Key parameters:
- Grid box centered on active sites (e.g., S1/S4 pockets).
- Scoring functions (e.g., Glide XP) assess binding energy (ΔG ≤ -9 kcal/mol indicates high affinity) .
- MD Simulations : Run 100 ns trajectories in GROMACS to evaluate stability of ligand-protein complexes .
How are solubility limitations addressed in biological assays?
Q. Basic
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Derivatization : Introduce hydrophilic groups (e.g., –OH, –NH₂) to the pyrazole or thiazole rings without altering bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
